4-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine
Description
This compound features a pyrimidin-2-amine core substituted at position 4 with a 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy group and at position 6 with a methyl group.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-7-12(18-14(16)17-9)19-11-6-4-5-10-8-15(2,3)20-13(10)11/h4-7H,8H2,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWOVPQTMJLKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)OC2=CC=CC3=C2OC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine typically involves multiple steps. One common approach is the condensation of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with a suitable pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Fused Heterocyclic Substituents
Key Observations :
- Bioactivity : Pyrrolo-pyrimidines () exhibit antitumor activity, suggesting pyrimidin-2-amine derivatives may share similar mechanisms if functionalized appropriately.
Pyrimidine Derivatives with Benzofuran or Related Substituents
Key Observations :
- Structural Analogs : Carbofuran () shares the dihydrobenzofuran moiety but lacks the pyrimidine core, highlighting the target compound’s unique hybrid design.
- Bioactivity: Furochromenyl-pyrimidinones () show analgesic/anti-inflammatory effects, suggesting the dihydrobenzofuran-oxy group may enhance binding to inflammatory targets.
Pyrimidine Derivatives with Amine and Alkyl/Aryl Substituents
Physicochemical and Functional Comparisons
- Molecular Weight : The target compound (estimated C₁₅H₁₉N₃O₂, ~289.34 g/mol) is lighter than benzo[de]isochromen derivatives () but heavier than azetidine analogs ().
- Solubility : The dihydrobenzofuran-oxy group likely reduces aqueous solubility compared to polar substituents (e.g., azetidine in ) but improves lipid bilayer penetration.
- Stability : The dimethyl-dihydrobenzofuran moiety may enhance oxidative stability relative to unsaturated analogs (e.g., furochromenylidenes in ).
Biological Activity
The compound 4-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine is a novel pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 248.34 g/mol. The compound features a pyrimidine core substituted with a benzofuran moiety, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the benzofuran ring followed by the introduction of the pyrimidine structure via nucleophilic substitution reactions.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. Notably:
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Cell Line Sensitivity : The compound showed significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values in the micromolar range.
Cell Line IC50 (µM) MCF7 5.5 A549 4.8 - Mechanism of Action : The compound appears to inhibit tubulin polymerization, a critical process for mitosis in cancer cells. This was evidenced by a reduction in cell viability and an increase in apoptotic markers upon treatment.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vivo Studies : In murine models of cancer, administration of this compound resulted in tumor size reduction and improved survival rates compared to control groups.
- Combination Therapy : When used in combination with standard chemotherapeutics like doxorubicin, the compound enhanced therapeutic efficacy while reducing side effects, suggesting its potential role as an adjunct therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
